![molecular formula C9H15N5O2S B2489400 2-[(5-氨基-1H-1,2,4-三氮唑-3-基)硫代甲酰基]-N-(氧杂环戊-2-基甲基)乙酰胺 CAS No. 690643-21-1](/img/structure/B2489400.png)

2-[(5-氨基-1H-1,2,4-三氮唑-3-基)硫代甲酰基]-N-(氧杂环戊-2-基甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

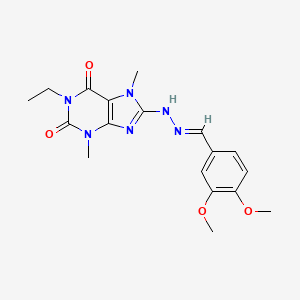

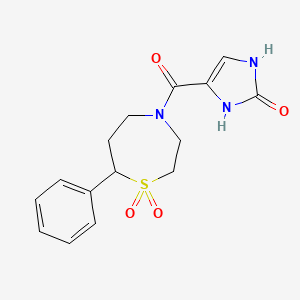

This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been studied for their potential applications in various fields . It contains an amino group attached to the 1,2,4-triazole ring, a sulfanyl group, and an oxolan-2-ylmethyl group attached to an acetamide moiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was achieved using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . Two complementary pathways were proposed, with the choice of pathway and sequence of reagents introduction depending on the amine nucleophilicity .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. Attached to this ring is an amino group (NH2), a sulfanyl group (SH), and an acetamide group (CH3CONH2) linked to an oxolan-2-ylmethyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in its structure. For instance, the amino group could participate in acid-base reactions, the sulfanyl group could undergo oxidation or substitution reactions, and the acetamide group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar functional groups present in its structure. The thermal stability of similar compounds has been reported to be quite high, with decomposition onset temperatures ranging from 147 to 228 °C .科学研究应用

Organic Synthesis

This compound is used as a reagent in organic synthesis . It is involved in the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

Antifungal Activity

Some derivatives of this compound have shown potential antifungal activity . They have been synthesized by multistep reactions and evaluated for antifungal activity against strains of the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces isolated from patients with mycosis . Many of them show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .

Pesticide Production

The compound is often used as a precursor in the production of pesticides . It is particularly useful in the synthesis of broad-spectrum herbicides .

Coordination Chemistry

The compound can be used in coordination chemistry, particularly with metals . It can be used in the creation of ligands for a wide range of metals, and its use has been compared with other classical pyridyl and polypyridyl based ligands .

Materials Science

The compound has applications in materials science, particularly in the creation of polymers, dendrimers, and gels . It can be used in the creation of these materials due to its ability to form complex structures with a variety of other compounds .

Enzyme Inhibition

The compound has potential applications in enzyme inhibition . It can be used in the creation of inhibitors for a variety of enzymes, which can have applications in a variety of fields, including medicine and biology .

未来方向

The future directions for research on this compound could include further exploration of its potential applications, such as its use as a precursor for pesticides , and its potential antifungal and anticancer activities . Further studies could also investigate its physical and chemical properties, and optimize its synthesis process .

作用机制

Target of Action

Compounds with similar structures, such as those containing the 1,2,4-triazole moiety, have been shown to interact with a variety of targets, including enzymes and receptors .

Mode of Action

It is known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity . The specific interaction would depend on the structure of the compound and the nature of its target.

Biochemical Pathways

These could include pathways related to cell cycle regulation, signal transduction, and metabolic processes .

Result of Action

Based on the potential targets and pathways that could be affected, it is likely that this compound could have a range of effects at the molecular and cellular level .

属性

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O2S/c10-8-12-9(14-13-8)17-5-7(15)11-4-6-2-1-3-16-6/h6H,1-5H2,(H,11,15)(H3,10,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJFOWRRPGLQND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NNC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)

![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2489325.png)

![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2489327.png)

![N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2489333.png)

![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)

![3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2489339.png)